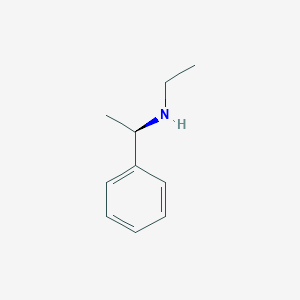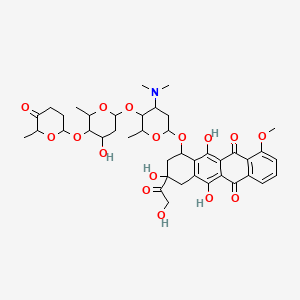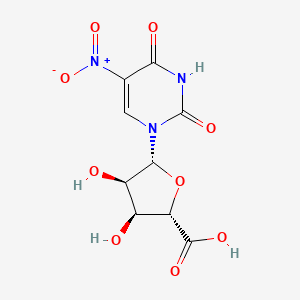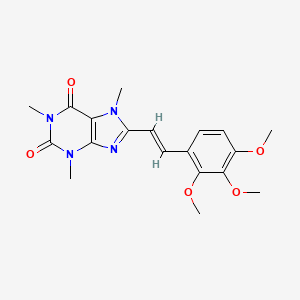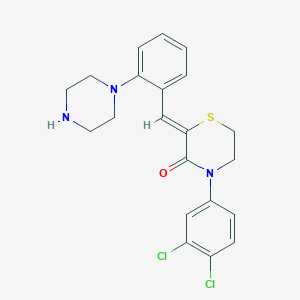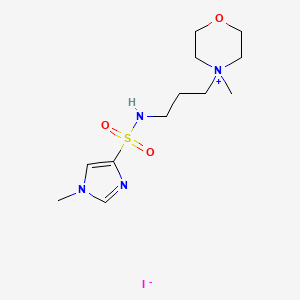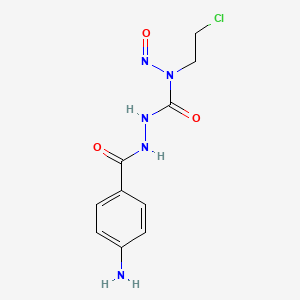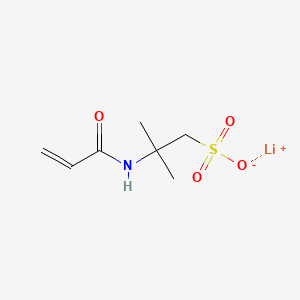
2-Acrylamido-2-methylpropanesulfonic acid lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a lithium salt of 2-acrylamido-2-methylpropanesulfonic acid, which is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2-acrylamido-2-methylpropanesulfonate can be synthesized through the reaction of 2-acrylamido-2-methylpropanesulfonic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization and formation of the lithium salt.
Industrial Production Methods
In industrial settings, the production of lithium 2-acrylamido-2-methylpropanesulfonate involves large-scale neutralization reactions. The process includes the precise addition of lithium hydroxide to an aqueous solution of 2-acrylamido-2-methylpropanesulfonic acid, followed by purification steps such as filtration and crystallization to obtain the pure lithium salt.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-acrylamido-2-methylpropanesulfonate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyelectrolytes, which are useful in various applications.
Substitution Reactions: The sulfonate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents like alkyl halides can be used in the presence of a base to facilitate substitution.
Major Products Formed
Polymerization: The major product is a polyelectrolyte with applications in water treatment and other industries.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted sulfonates.
Scientific Research Applications
Lithium 2-acrylamido-2-methylpropanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyelectrolytes and hydrogels.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in water treatment, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism of action of lithium 2-acrylamido-2-methylpropanesulfonate involves its ability to form polyelectrolytes through polymerization. These polyelectrolytes can interact with various molecular targets, such as proteins and other macromolecules, through electrostatic interactions. This interaction can influence the behavior of the target molecules, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-acrylamido-2-methylpropanesulfonate
- Potassium 2-acrylamido-2-methylpropanesulfonate
Uniqueness
Lithium 2-acrylamido-2-methylpropanesulfonate is unique due to the presence of lithium, which imparts specific properties such as enhanced solubility and reactivity compared to its sodium and potassium counterparts. This makes it particularly valuable in applications requiring these specific characteristics.
Properties
CAS No. |
77817-87-9 |
|---|---|
Molecular Formula |
C7H12LiNO4S |
Molecular Weight |
213.2 g/mol |
IUPAC Name |
lithium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C7H13NO4S.Li/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 |
InChI Key |
NEKSMZUJCUEYAR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(CS(=O)(=O)[O-])NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


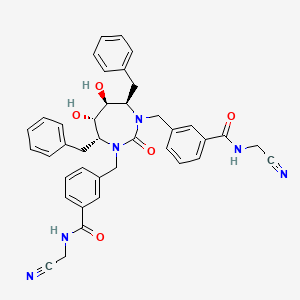

![3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol](/img/structure/B12773915.png)
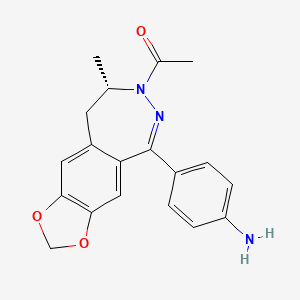
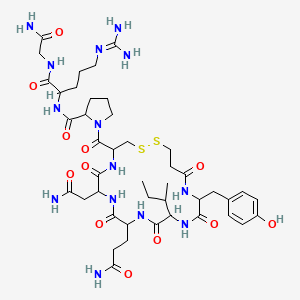
![[(3S,3aR,6S,6aS)-3-(6-pyrrolidin-1-ylpurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12773923.png)
![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
